

# Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: **Ethcathinone**

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Ethcathinone** hydrochloride. **Ethcathinone**, or 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that has been a subject of interest in forensic and pharmacological research.<sup>[1][2]</sup> This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Ethcathinone** hydrochloride. The following sections detail the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data.

## <sup>1</sup>H NMR Spectroscopic Data

Proton NMR spectra of **Ethcathinone** hydrochloride provide characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: <sup>1</sup>H NMR Chemical Shift Data for **Ethcathinone** Hydrochloride

Proton Assignment	Chemical Shift ( $\delta$ , ppm) in D <sub>2</sub> O	Multiplicity
Aromatic (2H)	7.94	d
Aromatic (1H)	7.69	t
Aromatic (2H)	7.53	t
Methine (CH)	5.07	q
Methylene (CH <sub>2</sub> )	3.15	m
Methylene (CH <sub>2</sub> )	3.05	m
Methyl (CH <sub>3</sub> )	1.52	d
Methyl (CH <sub>3</sub> )	1.27	t

Source:[[1](#)]

## <sup>13</sup>C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

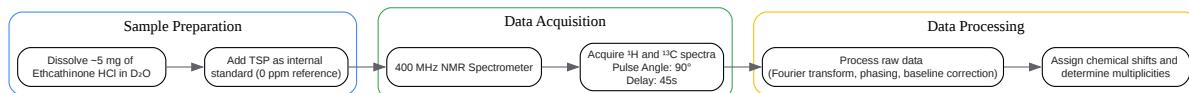
Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Ethcathinone** Hydrochloride

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) in $D_2O$
Carbonyl (C=O)	197.6
Aromatic (C)	135.4
Aromatic (CH)	132.3
Aromatic (CH)	129.3
Aromatic (CH)	128.9
Methine (CH)	58.0
Methylene (CH <sub>2</sub> )	41.3
Methyl (CH <sub>3</sub> )	15.5
Methyl (CH <sub>3</sub> )	10.7

Source:[1]

## Experimental Protocol: NMR Spectroscopy

The following protocol is a representative method for acquiring NMR spectra of **Ethcathinone hydrochloride**.



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### *NMR Experimental Workflow for Ethcathinone HCl Analysis.*

The sample is prepared by dissolving approximately 5 mg of **Ethcathinone** hydrochloride in deuterium oxide (D<sub>2</sub>O).[3] Tetramethylsilane (TSP) is added as an internal standard for referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR

spectrometer.[3] For  $^1\text{H}$  NMR, the spectral width should encompass a range from at least -3 ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to ensure accurate quantification if needed.[3]

## Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **Ethcathinone** hydrochloride, aiding in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are commonly employed.

## Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Under EI conditions, **Ethcathinone** typically undergoes  $\alpha$ -cleavage, resulting in the formation of a characteristic iminium ion as the base peak.[4]

Table 3: Key Mass Fragments of **Ethcathinone** from GC-MS (EI)

m/z	Proposed Fragment Ion	Relative Intensity
177	$[\text{M}]^+$	Low
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)	High
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)	Medium
72	$[\text{CH}_3\text{CH}=\text{N}^+\text{HCH}_2\text{CH}_3]$ (Iminium ion)	Base Peak
56	$[\text{CH}_3\text{CH}=\text{N}^+\text{HCH}_2]$	Medium

Source:[3][4]

## Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a softer ionization technique, which typically results in a prominent protonated molecular ion  $[\text{M}+\text{H}]^+$ .

Table 4: Key Mass Fragments of **Ethcathinone** from LC-MS (ESI-MS/MS)

m/z	Proposed Fragment Ion	Relative Intensity
178.16	$[\text{M}+\text{H}]^+$	Base Peak
160	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	High
145	$[\text{M}+\text{H} - \text{H}_2\text{O} - \text{CH}_3]^+$	Medium
119	$[\text{C}_8\text{H}_7\text{O}]^+$	Medium
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	Medium

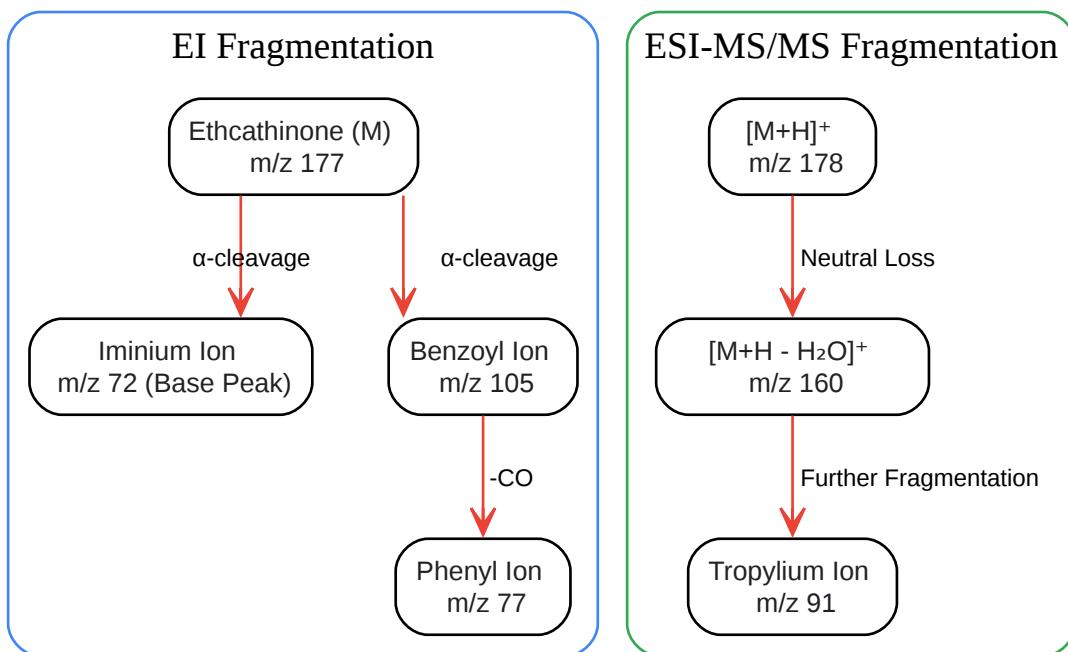
Source:[1][5]

A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a water molecule from the protonated molecular ion.[1][5]

## Experimental Protocol: Mass Spectrometry

GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass range of 30-550 amu.[3]

LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass spectrometer.



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*Proposed Mass Spectrometry Fragmentation Pathways for Ethcathinone.*

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Ethcathinone** hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 5: Characteristic FTIR Absorption Bands for **Ethcathinone** Hydrochloride

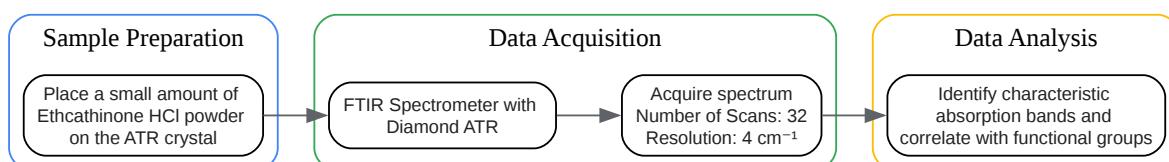
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3070	Aromatic C-H Stretch	Medium
~2935	Aliphatic C-H Stretch	Medium
2700-2400	Amine Salt (N-H Stretch)	Broad, Medium
1693	Carbonyl (C=O) Stretch	Strong
1597	Aromatic C=C Stretch	Strong
1439	C-H Bend	Medium
770-690	Aromatic C-H Out-of-Plane Bend (Monosubstituted)	Strong

Source:[3][4]

The presence of a strong absorption band around 1693 cm<sup>-1</sup> is indicative of the carbonyl group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm<sup>-1</sup> region are characteristic of an amine salt.[4]

## Experimental Protocol: FTIR Spectroscopy

FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation.



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*FTIR Experimental Workflow for Ethcathinone HCl Analysis.*

A small amount of the solid **Ethcathinone** hydrochloride sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 32 scans to improve the signal-to-noise ratio.[3]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Maxima for **Ethcathinone**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	248
Not Specified	251.1

Source:[3][6]

The absorption maximum around 250 nm is characteristic of the electronic transitions within the benzoyl moiety of the **Ethcathinone** molecule.

## Experimental Protocol: UV-Vis Spectroscopy

A solution of **Ethcathinone** hydrochloride is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette. The solvent is used as a reference blank.

## Conclusion

This technical guide has summarized the key spectroscopic data for the characterization of **Ethcathinone** hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the outlined experimental protocols, serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development for the unequivocal identification and analysis of this compound. The combination of these analytical techniques provides a

comprehensive and robust characterization of the molecular structure and properties of **Ethcathinone hydrochloride**.

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